(R)-4-(1-Amino-2-methylpropyl)-2-methylphenol
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Overview
Description
®-4-(1-Amino-2-methylpropyl)-2-methylphenol is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-methylphenol.
Alkylation: The precursor undergoes alkylation with an appropriate alkyl halide to introduce the 1-amino-2-methylpropyl group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-methylpropyl)-2-methylphenol may involve large-scale alkylation reactions followed by advanced chiral separation methods such as chromatography or crystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
®-4-(1-Amino-2-methylpropyl)-2-methylphenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Amino-2-methylpropyl)-2-methylphenol: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(1-Amino-2-methylpropyl)phenol: Lacks the methyl group on the phenol ring, leading to different reactivity.
4-(1-Amino-2-methylpropyl)-2-ethylphenol: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
®-4-(1-Amino-2-methylpropyl)-2-methylphenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This makes it valuable for applications requiring enantiomerically pure substances.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-methylpropyl]-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7(2)11(12)9-4-5-10(13)8(3)6-9/h4-7,11,13H,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
RZCVBRXPYDBTNZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)C)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)C)N)O |
Origin of Product |
United States |
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